(R)-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride
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Overview
Description
®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, two fluorine atoms, and an ethanamine moiety, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with difluoroethylamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions may produce corresponding oxides or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is investigated for its potential therapeutic applications. Its unique chemical structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and difluoroethanamine moiety allow it to bind to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- Para-Bromoamphetamine
- Bromfenac
- Bromadiolone
Uniqueness
Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2-difluoroethanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-5(2-4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCXLPCNPXNTF-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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